

Application Notes and Protocols: 2-(4-Formylphenoxy)acetonitrile in Me Chemistry

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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

Cat. No.: B112567

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Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of synthesizing diverse and complex molecular scaffolds is paramount. **2-(4-Formylphenoxy)acetonitrile** emerges as a highly valuable and versatile building block due to its unique bifunctional nature. The presence of an aromatic aldehyde and a nitrile group offers orthogonal reactivity, enabling chemists to construct a wide array of heterocyclic systems and other complex organic molecules, many of significant interest in drug discovery.^[1] The phenoxyacetonitrile moiety itself is a scaffold found in a number of biologically active compounds, suggesting its utility in constructing novel therapeutic agents. This guide provides detailed application notes and protocols for the use of **2-(4-formylphenoxy)acetonitrile** in the synthesis of key heterocyclic cores relevant to medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is critical for successful and safe experimentation.

Property	Value	Reference
Chemical Formula	C ₉ H ₇ NO ₂	[2]
Molecular Weight	161.16 g/mol	[2][3]
Appearance	Solid	[2]
CAS Number	385383-45-9	[2][3]
SMILES	N#CCOC1=CC=C(C=C1)C=O	[2]
InChI Key	RHOUEVUVWQOUMH-UHFFFAOYSA-N	[2]

Safety Information:

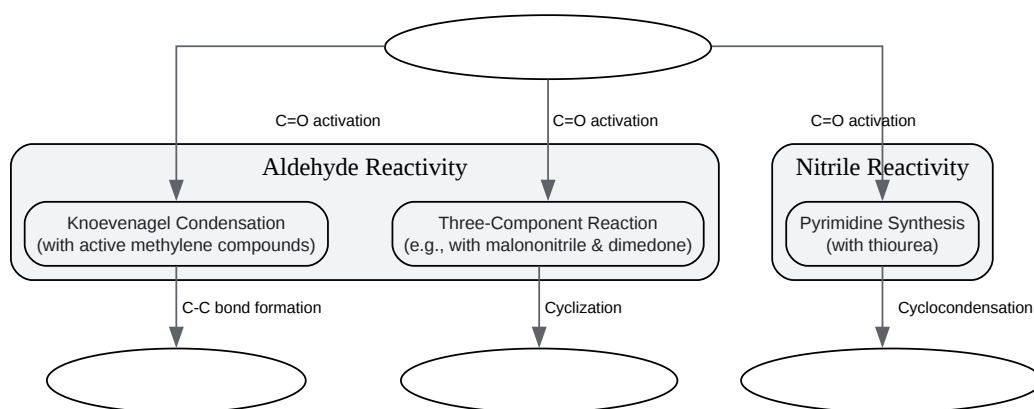
2-(4-Formylphenoxy)acetonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a irritant with the following hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).^{[1][2]} Standard laboratory safety protocols should be followed.

Application in the Synthesis of Heterocyclic Scaffolds

The dual reactivity of **2-(4-formylphenoxy)acetonitrile** allows for its participation in a variety of cyclization and multicomponent reactions to generate heterocyclic scaffolds. The aldehyde group readily undergoes condensation reactions, while the nitrile group can participate in cyclizations or be further functionalized.

Logical Flow of Synthetic Transformations

The strategic application of **2-(4-formylphenoxy)acetonitrile** in synthetic workflows can be visualized as follows:



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Caption: Synthetic pathways originating from **2-(4-formylphenoxy)acetonitrile**.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous aldehydes and have been adapted for **2-(4-formylphenoxy)acetonitrile**. Researchers should optimize these conditions for their specific needs.

Protocol 1: Knoevenagel Condensation with Active Methylene Compounds

Introduction: The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield a product.^{[4][5]} This reaction is fundamental for extending the carbon skeleton and introducing functionalities for further elaboration. This protocol describes the synthesis of **2-(4-(2,2-dicyanovinyl)phenoxy)acetonitrile**.

Reaction Scheme:

Materials:

- **2-(4-Formylphenoxy)acetonitrile** (1.0 eq)
- Malononitrile (1.1 eq)
- Piperidine (catalytic amount, ~0.1 eq)
- Ethanol (solvent)
- Deionized water
- Ethyl acetate
- Brine

Procedure:

- To a solution of **2-(4-formylphenoxy)acetonitrile** (1.0 eq) in ethanol, add malononitrile (1.1 eq).
- Add a catalytic amount of piperidine to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting aldehyde), pour the reaction mixture into ice-cold water.
- Collect the precipitated solid by vacuum filtration and wash with cold water.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-(4-(2,2-dicyanovinyl)
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Expected Outcome: A solid product with a sharp melting point. The IR spectrum should show the presence of the nitrile and C=C double bond stretch

Protocol 2: Three-Component Synthesis of 4H-Chromene Derivatives

Introduction: Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step.[6] The synthesis of 4H-chromer privileged scaffold in medicinal chemistry with a wide range of biological activities, can be achieved through a one-pot reaction of an aldehyde, an act compound, and a C-H acid like dimedone.[7][8][9]

Reaction Scheme:

Materials:

- **2-(4-Formylphenoxy)acetonitrile** (1.0 eq)
- Malononitrile (1.0 eq)
- Dimedone (1.0 eq)
- Piperidine (catalytic amount, ~0.1 eq)
- Ethanol (solvent)
- Deionized water

Procedure:

- In a round-bottom flask, dissolve **2-(4-formylphenoxy)acetonitrile** (1.0 eq), malononitrile (1.0 eq), and dimedone (1.0 eq) in ethanol.
- Add a catalytic amount of piperidine to the solution.
- Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the pure 2-amino-4-(4-(cyanomethoxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carb
- Confirm the structure of the product using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and MS).

Expected Outcome: A crystalline solid. The ^1H NMR spectrum should show characteristic peaks for the chromene ring protons and the diastereotopic dimedone moiety.

Protocol 3: Synthesis of Pyrimidine Derivatives via Biginelli-type Reaction

Introduction: Pyrimidine and its fused analogues are core structures in numerous biologically active compounds, including many approved drugs.[10] and its variations provide a straightforward route to dihydropyrimidinones and related heterocyclic systems.[10] This protocol outlines the synthesis of derivative.

Reaction Scheme:

Materials:

- **2-(4-Formylphenoxy)acetonitrile** (1.0 eq)
- Ethyl acetoacetate (or another suitable β -dicarbonyl compound) (1.0 eq)
- Thiourea (1.2 eq)
- Potassium carbonate (K_2CO_3) (catalytic amount)
- Ethanol (solvent)
- Dilute hydrochloric acid (HCl)
- Deionized water

Procedure:

- To a mixture of **2-(4-formylphenoxy)acetonitrile** (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.2 eq) in ethanol, add a catalytic amount of p
- Heat the reaction mixture to reflux and stir until the reaction is complete as indicated by TLC analysis.
- Cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidify the mixture with dilute HCl to precipitate the product.
- Collect the solid by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude product from ethanol to yield the pure pyrimidinethione derivative.
- Characterize the product by spectroscopic techniques to confirm its structure.

Expected Outcome: A solid product. The structure can be confirmed by the presence of characteristic signals for the pyrimidine ring protons and the t and ^{13}C NMR spectra, respectively.

Biological Significance of Synthesized Scaffolds

The heterocyclic cores synthesized from **2-(4-formylphenoxy)acetonitrile** are of significant interest in medicinal chemistry due to their prevalence in molecules.

- **4H-Chromenes:** These scaffolds are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anti
- **Pyrimidines:** The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous FDA-approved drugs, including anticar agents.[10]
- **α,β -Unsaturated Nitriles:** These compounds are versatile intermediates and can also exhibit biological activity in their own right, often acting as Mic biological systems.

The synthesis of libraries of compounds based on these scaffolds, starting from **2-(4-formylphenoxy)acetonitrile**, provides a rich source of molecule screening in various disease models. For instance, the synthesized compounds can be evaluated for their potential as kinase inhibitors, a major class

Conclusion

2-(4-Formylphenoxy)acetonitrile is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its bifur for the efficient construction of diverse molecular architectures through various synthetic strategies, including Knoevenagel condensations and multica The protocols provided herein serve as a practical guide for researchers to explore the synthetic utility of this valuable starting material in their drug d

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